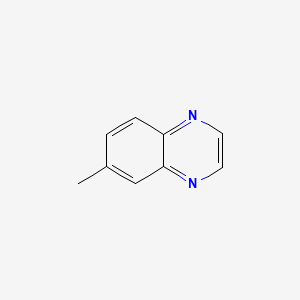

6-Methylquinoxaline

Descripción general

Descripción

6-Methylquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C₉H₈N₂. It is a derivative of quinoxaline, which consists of a benzene ring fused to a pyrazine ring. The presence of a methyl group at the 6th position of the quinoxaline ring distinguishes this compound from other quinoxaline derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Methylquinoxaline can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 2-methylglyoxal under acidic conditions. This reaction typically requires heating and can be catalyzed by acids such as hydrochloric acid or sulfuric acid .

Another method involves the cyclization of 2-(2-aminophenyl)-2-methylpropanenitrile in the presence of a base such as sodium ethoxide. This reaction proceeds through an intramolecular cyclization to form the quinoxaline ring .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

6-Methylquinoxaline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert it to dihydroquinoxaline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Halogenated quinoxaline derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

6-Methylquinoxaline serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it valuable in:

- Synthesis of Derivatives : It can undergo oxidation and reduction reactions to form derivatives with enhanced properties. For instance, oxidation can yield quinoxaline-2,7-dione derivatives, while reduction can produce tetrahydroquinoxaline derivatives.

- Electrophilic Substitution : The compound can participate in electrophilic substitution reactions to introduce functional groups into the quinoxaline ring, broadening its application scope in organic synthesis.

Biological Applications

In biological research, this compound has been investigated for its potential as an enzyme inhibitor and receptor antagonist. Its derivatives have shown significant activity against various pathogens and diseases:

- Antimicrobial Activity : Quinoxaline derivatives, including this compound, exhibit antibacterial properties. Studies indicate that modifications at the C-6 and C-8 positions enhance antibacterial activity against Gram-positive bacteria, outperforming traditional antibiotics like ciprofloxacin .

- Anticancer Potential : Research has shown that quinoxaline derivatives can inhibit specific kinases involved in cancer progression. For example, they have been linked to the inhibition of VEGFR-2, a receptor associated with angiogenesis .

- Neuropharmacological Effects : Some studies suggest potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Industrial Applications

In industry, this compound is utilized in:

- Corrosion Inhibition : It has been studied as an effective corrosion inhibitor for mild steel in acidic environments. Experimental results indicate that it exhibits high inhibition efficiency (up to 86%) when used at optimal concentrations .

- Dyes and Pigments Production : The compound is also employed as an intermediate in the synthesis of dyes and pigments, contributing to the colorant industry.

Corrosion Inhibition Study

A study conducted on this compound-2,3(1H,4H)-dione demonstrated its effectiveness as a corrosion inhibitor for carbon steel in hydrochloric acid. The research utilized electrochemical impedance spectroscopy (EIS) and Tafel polarization techniques to evaluate its performance. Results indicated that the inhibition efficiency increased with the concentration of the inhibitor, supporting its application in industrial settings .

Antibacterial Activity Evaluation

A comprehensive study assessed the antibacterial activity of several quinoxaline derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The findings revealed that specific structural modifications significantly enhanced antibacterial efficacy, highlighting the potential of this compound derivatives in combating resistant bacterial strains .

Mecanismo De Acción

The mechanism of action of 6-Methylquinoxaline involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes. The exact pathways and molecular targets depend on the specific application and the functional groups present on the quinoxaline ring .

Comparación Con Compuestos Similares

Similar Compounds

Quinoxaline: The parent compound without the methyl group.

6-Methylquinazoline: Similar structure but with a different nitrogen arrangement.

Phthalazine: Another isomer with a different ring fusion pattern.

Uniqueness

6-Methylquinoxaline is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to other quinoxaline derivatives .

Actividad Biológica

6-Methylquinoxaline is a derivative of quinoxaline, a bicyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties based on recent research findings.

1. Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including this compound, have been extensively studied for their broad spectrum of biological activities. These compounds exhibit significant antibacterial, antifungal, antiviral, and anticancer properties. The structural diversity of quinoxalines contributes to their varied mechanisms of action against different biological targets.

2. Antimicrobial Activity

Antibacterial Properties

Research indicates that this compound and its derivatives possess notable antibacterial activity against various strains of bacteria. For instance, studies have demonstrated that certain phenyl-substituted quinoxalines effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|---|

| This compound | MSSA | 32 µg/mL | 64 µg/mL |

| This compound | MRSA | 16 µg/mL | 32 µg/mL |

| Quaternized Derivative | MSSA | 8 µg/mL | 16 µg/mL |

| Quaternized Derivative | VRE | 4 µg/mL | 8 µg/mL |

The table above summarizes the antibacterial activity of this compound compared to its quaternized derivatives. The quaternized compounds generally exhibit lower MIC and MBC values, indicating enhanced antibacterial potency.

Mechanism of Action

The mechanism by which quinoxaline derivatives exert their antibacterial effects often involves the inhibition of bacterial protein synthesis and disruption of cell wall integrity. Specifically, they may interfere with FtsZ protein polymerization, a crucial step in bacterial cell division .

3. Anti-inflammatory Activity

Studies have also highlighted the anti-inflammatory potential of this compound derivatives. Research shows that these compounds can significantly reduce the expression of pro-inflammatory cytokines and enzymes such as COX-2 and MMPs in vitro .

- Inhibition of COX-2 : Compounds derived from quinoxaline have shown a capacity to inhibit COX-2 expression in inflammatory models.

- MMP Inhibition : The ability to suppress matrix metalloproteinases (MMPs) indicates potential therapeutic applications in conditions characterized by excessive inflammation and tissue remodeling.

4. Anticancer Activity

Recent investigations have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in human cancer cells through the activation of intrinsic apoptotic pathways .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The table above presents the IC50 values for this compound against different cancer cell lines, indicating its potential as an anticancer agent.

5. Case Studies

Case Study: Antimicrobial Efficacy

In a study conducted by researchers evaluating various quinoxaline derivatives, it was found that modifications at specific positions on the quinoxaline ring significantly enhanced antibacterial activity. The study highlighted that introducing hydrophobic groups at the 3-position increased the compound's affinity for bacterial membranes .

Case Study: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of a series of quinoxaline derivatives in an animal model of arthritis. The results showed a marked reduction in paw edema and inflammatory markers in treated animals compared to controls, suggesting therapeutic potential for inflammatory diseases .

Propiedades

IUPAC Name |

6-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRARURJYPOUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287490 | |

| Record name | 6-Methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-72-5 | |

| Record name | 6-Methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6344-72-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.